![molecular formula C22H24N2O5 B11152444 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenethyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B11152444.png)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenethyl)-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenethyl)-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
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Biological Activity
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxyphenethyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its unique molecular structure, which includes a benzodioxin moiety and a pyrrolidinecarboxamide group. Its molecular formula is C16H17N5O2, with a molecular weight of 311.34 g/mol.
Property | Value |
---|---|
Molecular Formula | C16H17N5O2 |
Molecular Weight | 311.34 g/mol |
IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI Key | FQEPXPLONRLVMJ-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that derivatives of benzodioxin compounds exhibit significant anticancer activity. A study highlighted the ability of similar compounds to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation .
Antimicrobial Activity
Compounds containing the benzodioxin structure have been shown to possess antimicrobial properties. In vitro studies demonstrated that these compounds inhibit the growth of various bacteria and fungi by disrupting their cellular processes .
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation .
- Receptor Interaction : It potentially interacts with various receptors, influencing signaling pathways related to inflammation and cancer progression .
Case Studies
- Anticancer Study : In a controlled study involving human cancer cell lines, the compound exhibited a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .
- Antimicrobial Efficacy : A comparative study showed that the compound was effective against resistant strains of bacteria, outperforming several standard antibiotics in terms of minimum inhibitory concentration (MIC) values .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C18H20N2O4 with a molecular weight of approximately 320.36 g/mol. The structure features a pyrrolidine ring, a benzodioxin moiety, and a methoxyphenethyl side chain, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that modifications to the benzodioxin structure enhance its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MIC) for effective derivatives ranged from 4 to 20 μmol/L, showcasing their potential as antimicrobial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies using human cancer cell lines such as NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) revealed that certain derivatives exhibited potent cytotoxic effects with IC50 values ranging from 2.56 to 3.89 μmol/L . This suggests a promising avenue for developing new anticancer therapies based on this compound's structure.
Neuropharmacological Effects
Preliminary investigations into the neuropharmacological effects of the compound suggest potential applications in treating neurological disorders. The structural components may interact with neurotransmitter systems, although further studies are required to elucidate these mechanisms fully.
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various derivatives against Candida albicans and Gram-positive bacteria. The results indicated that compounds with specific substitutions on the benzodioxin ring exhibited superior activity compared to standard antibiotics, highlighting the importance of structural modifications in enhancing efficacy .
Case Study 2: Anticancer Screening
In a screening of over twenty synthesized derivatives, compounds containing electron-withdrawing groups showed significantly higher cytotoxicity against multiple cancer cell lines. This correlation between structural features and biological activity underscores the need for targeted design in drug development .
Data Tables
Properties
Molecular Formula |
C22H24N2O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24N2O5/c1-27-18-5-2-15(3-6-18)8-9-23-22(26)16-12-21(25)24(14-16)17-4-7-19-20(13-17)29-11-10-28-19/h2-7,13,16H,8-12,14H2,1H3,(H,23,26) |
InChI Key |
OLVXKLKJZZGULD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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